molecular formula C20H25NO4 B589447 Labetalol-1-carboxylic Acid Methyl Ester CAS No. 802620-01-5

Labetalol-1-carboxylic Acid Methyl Ester

Cat. No. B589447
M. Wt: 343.423
InChI Key: HDMYIQYFFYISIP-UHFFFAOYSA-N
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Description

Labetalol-1-carboxylic Acid Methyl Ester is an impurity of Labetalol , a beta blocker used to treat high blood pressure . It is used in research and not intended for diagnostic or therapeutic use . The molecular formula is C20H25NO4 and the molecular weight is 343.42 .


Molecular Structure Analysis

The molecular structure of Labetalol-1-carboxylic Acid Methyl Ester is represented by the formula C20H25NO4 . The SMILES representation is CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)OC)O .


Chemical Reactions Analysis

Esters, including Labetalol-1-carboxylic Acid Methyl Ester, typically undergo reactions such as hydrolysis. In acidic hydrolysis, an ester reacts with water to form a carboxylic acid and an alcohol . In basic hydrolysis, also known as saponification, the products are a carboxylate salt and an alcohol .


Physical And Chemical Properties Analysis

Labetalol-1-carboxylic Acid Methyl Ester has a molecular weight of 343.42 . Ester molecules are polar but do not engage in intermolecular hydrogen bonding with one another, thus they have considerably lower boiling points than their isomeric carboxylic acids counterparts .

properties

IUPAC Name

methyl 2-hydroxy-5-[1-hydroxy-2-(4-phenylbutan-2-ylamino)ethyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4/c1-14(8-9-15-6-4-3-5-7-15)21-13-19(23)16-10-11-18(22)17(12-16)20(24)25-2/h3-7,10-12,14,19,21-23H,8-9,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDMYIQYFFYISIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40857914
Record name Methyl 2-hydroxy-5-{1-hydroxy-2-[(4-phenylbutan-2-yl)amino]ethyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Labetalol-1-carboxylic Acid Methyl Ester

CAS RN

802620-01-5
Record name Methyl labetalol acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0802620015
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2-hydroxy-5-{1-hydroxy-2-[(4-phenylbutan-2-yl)amino]ethyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL LABETALOL ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GBD0X30YEG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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